molecular formula C6H18Cl2N2 B13509156 dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride

dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride

Cat. No.: B13509156
M. Wt: 189.12 g/mol
InChI Key: AAQTYDYAEZUWHL-ILKKLZGPSA-N
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Description

Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in the synthesis of surfactants and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield dimethylaminopropylamine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in industrial and research settings .

Properties

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.12 g/mol

IUPAC Name

(2S)-1-N,1-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H16N2.2ClH/c1-6(7-2)5-8(3)4;;/h6-7H,5H2,1-4H3;2*1H/t6-;;/m0../s1

InChI Key

AAQTYDYAEZUWHL-ILKKLZGPSA-N

Isomeric SMILES

C[C@@H](CN(C)C)NC.Cl.Cl

Canonical SMILES

CC(CN(C)C)NC.Cl.Cl

Origin of Product

United States

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